molecular formula C17H19NO3 B268406 N-(3-isopropoxyphenyl)-4-methoxybenzamide

N-(3-isopropoxyphenyl)-4-methoxybenzamide

Cat. No. B268406
M. Wt: 285.34 g/mol
InChI Key: IFWBSERHHCGPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-isopropoxyphenyl)-4-methoxybenzamide, also known as GW806742X, is a chemical compound with potential applications in scientific research. It is a selective and potent antagonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis and energy metabolism.

Mechanism of Action

N-(3-isopropoxyphenyl)-4-methoxybenzamide acts as a selective antagonist of GPR119, a receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and regulate glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-isopropoxyphenyl)-4-methoxybenzamide are mainly related to its antagonistic activity on GPR119. By blocking the activation of this receptor, N-(3-isopropoxyphenyl)-4-methoxybenzamide reduces the release of incretin hormones and inhibits insulin secretion. This can lead to a decrease in blood glucose levels and an improvement in glucose tolerance. Additionally, N-(3-isopropoxyphenyl)-4-methoxybenzamide has been shown to increase energy expenditure and reduce body weight gain, possibly through its effects on adipose tissue metabolism.

Advantages and Limitations for Lab Experiments

N-(3-isopropoxyphenyl)-4-methoxybenzamide has several advantages for use in lab experiments, including its high potency and selectivity for GPR119, as well as its ability to modulate glucose metabolism and energy expenditure. However, one limitation of N-(3-isopropoxyphenyl)-4-methoxybenzamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for research on N-(3-isopropoxyphenyl)-4-methoxybenzamide, including the development of more potent and selective GPR119 antagonists, the investigation of its effects on other metabolic pathways and organs, and the evaluation of its therapeutic potential in human clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-(3-isopropoxyphenyl)-4-methoxybenzamide, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(3-isopropoxyphenyl)-4-methoxybenzamide involves several steps, including the reaction of 3-isopropoxyaniline with 4-methoxybenzoyl chloride, followed by reduction and acylation reactions. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

N-(3-isopropoxyphenyl)-4-methoxybenzamide has been used in various scientific research studies related to diabetes, obesity, and metabolic disorders. It has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. Additionally, it has been demonstrated to enhance energy expenditure and reduce body weight gain in obese mice.

properties

Product Name

N-(3-isopropoxyphenyl)-4-methoxybenzamide

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-methoxy-N-(3-propan-2-yloxyphenyl)benzamide

InChI

InChI=1S/C17H19NO3/c1-12(2)21-16-6-4-5-14(11-16)18-17(19)13-7-9-15(20-3)10-8-13/h4-12H,1-3H3,(H,18,19)

InChI Key

IFWBSERHHCGPPJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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